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Compound of Interest

Compound Name: 2-Methyl-5,7-dinitroquinolin-8-ol

CAS No.: 38543-75-8

Cat. No.: B1601843 Get Quote

Executive Summary
In the realm of trace metal analysis and chelation chemistry, 2-Methyl-5,7-dinitroquinolin-8-ol
represents a highly specialized evolution of the traditional 8-hydroxyquinoline (Oxine) scaffold.

While traditional Oxine is a "workhorse" reagent known for its broad-spectrum complexation, it

suffers from poor selectivity—most notably, its inability to distinguish between Aluminum (Al)

and other valuable metals like Thorium (Th), Indium (In), or Gallium (Ga).

This guide details how 2-Methyl-5,7-dinitroquinolin-8-ol overcomes these limitations through

two synergistic structural modifications:

Steric Control (2-Methyl Group): Physically blocks the formation of stable complexes with

small ionic radius metals (specifically Aluminum), enabling "masking-free" separation.[1]

Electronic Activation (5,7-Dinitro Groups): Significantly increases the acidity of the phenolic

hydroxyl (pKa ~4.1 vs. ~9.9 for Oxine), allowing for metal extraction in highly acidic media

where traditional reagents protonate and fail.

Chemical Profile & Mechanism of Action
To understand the superiority of this reagent, one must analyze its structural causality.[1]
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Feature Structural Moiety Mechanistic Advantage

Steric Hindrance -CH₃ at C2 position

The "Aluminum Exclusion"

Principle: The methyl group

creates steric clash near the

chelating nitrogen.[1] Small

ions like Al³⁺ (0.54 Å) cannot

accommodate three ligand

molecules to form the neutral

tris-chelate [Al(L)₃] required for

extraction.[1] Larger ions

(Th⁴⁺, In³⁺) can accommodate

this bulk, allowing selective

extraction.[1]

Electronic Effect -NO₂ at C5, C7 positions

Acidic Shift & Sensitivity: The

electron-withdrawing nitro

groups stabilize the phenolate

anion, lowering the pKa to

~4.1. This permits chelation at

pH values < 3.0, preventing

the hydrolysis of tetravalent

metals (Zr, Th) that occurs at

the higher pH required by

traditional Oxine.[1]

Chromophore Conjugated Nitro System

Enhanced Detection: The nitro

groups extend conjugation,

shifting absorbance into the

visible range (yellow/orange),

enabling direct

spectrophotometric

determination without

secondary derivatization.

Mechanism Visualization: Steric Exclusion
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The following diagram illustrates why the 2-methyl derivative binds larger ions while rejecting

Aluminum.

2-Methyl-5,7-dinitroquinolin-8-ol

Aluminum (Al³⁺)
Small Ionic Radius (0.54 Å)Attempts Chelation

Thorium (Th⁴⁺) / Indium (In³⁺)
Large Ionic Radius (>0.80 Å)

Chelates

Unstable / No Complex
(Steric Clash with Methyl Group)

Fails due to
Steric Hindrance

Stable Bis/Tris Chelate
(Precipitate or Extractable)

Successful
Coordination

Click to download full resolution via product page

Caption: The 2-methyl group creates a "steric gate," preventing the tight packing required for

Al³⁺ coordination while accommodating larger cations.

Comparative Analysis: Performance Metrics
The following data compares 2-Methyl-5,7-dinitroquinolin-8-ol against the industry standard

(8-Hydroxyquinoline) and the non-nitrated analog (2-Methyl-8-quinolinol).

Table 1: Selectivity and Acidity Comparison
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Parameter
Traditional Oxine (8-
HQ)

Steric Analog (2-
Methyl-8-HQ)

Advanced Reagent

(2-Methyl-5,7-
dinitro-8-HQ)

Al³⁺ Interference
High (Forms stable

complex)

None (Sterically

hindered)

None (Sterically

hindered)

Optimum pH

(Extraction)
pH 4.5 – 10.0 pH 5.0 – 9.0

pH 1.0 – 3.0 (Highly

Acidic)

pKa (Phenolic -OH) ~9.9 ~10.0 ~4.1

Selectivity
Poor (Reacts with 30+

metals)

Good (Separates Al

from Zn/Mg)

Excellent (Separates

Th/Zr from

Al/Lanthanides)

Molar Absorptivity (

)
Moderate (UV region) Moderate

High (Visible region,

Yellow)

Key Advantage: Analysis in Acidic Media
Traditional reagents require buffering to neutral pH (pH 6-8) to ensure deprotonation of the

phenol group.[1] However, tetravalent metals like Zirconium (Zr) and Thorium (Th) readily

hydrolyze and precipitate as hydroxides at these pH levels, causing massive errors.

The Solution: Because 2-Methyl-5,7-dinitroquinolin-8-ol has a pKa of ~4.1, it exists as an

active anion even at pH 2.0. This allows for the extraction of Zr/Th from highly acidic

solutions where they remain soluble and stable, while interfering ions (Ca, Mg, Mn) remain in

the aqueous phase.[1]

Experimental Protocol: Determination of Thorium in
the Presence of Aluminum
Objective: Isolate and quantify Thorium (IV) from a sample matrix containing high

concentrations of Aluminum (III).

Principle: Thorium forms a colored complex with the reagent at pH 2.5–3.[1]0. Aluminum does

not react due to the steric hindrance of the 2-methyl group. The nitro groups allow the reaction
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to proceed in acidic conditions, preventing Thorium hydrolysis.[1]

Workflow Diagram

Sample Solution
(Contains Th⁴⁺, Al³⁺, Fe³⁺)

Acidification
Adjust to pH 2.5 - 3.0

(using HCl/Glycine buffer)

Add Reagent
0.1% 2-Methyl-5,7-dinitroquinolin-8-ol

(in Acetone/Ethanol)

Solvent Extraction
Extract into Chloroform or MIBK

Phase Separation

Organic Phase (Yellow/Orange)
Contains [Th(Reagent)₄]

Target Analyte

Aqueous Phase (Colorless)
Contains Al³⁺ (Unreacted)

Interference (Al)

Spectrophotometry
Measure Absorbance @ 400-450 nm
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Click to download full resolution via product page

Caption: Workflow for the selective extraction of Thorium, leveraging the reagent's unique pH

stability and steric selectivity.

Step-by-Step Methodology
Reagent Preparation:

Synthesize or purchase 2-Methyl-5,7-dinitroquinolin-8-ol (CAS 1084-32-8).[1]

Prepare a 0.1% (w/v) solution in pure acetone or ethanol.[1] Note: The solution will be light

yellow.[2][3]

Sample Conditioning:

Take an aliquot of the sample solution containing Th(IV) and Al(III).[1]

Adjust acidity to pH 2.5 ± 0.2 using dilute HCl.[1] Crucial: Do not use phosphate or sulfate

buffers as they may complex Thorium.[1]

Complexation & Extraction:

Add 2.0 mL of the reagent solution.[1]

Add 10 mL of chloroform (or Methyl Isobutyl Ketone - MIBK).[1]

Shake vigorously for 2 minutes. The organic layer will turn deep yellow/orange if Thorium

is present.[1]

Quantification:

Separate the organic layer.[1] Dry over anhydrous sodium sulfate.

Measure absorbance at 430 nm (or the determined

for the specific solvent used) against a reagent blank.[1]
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Calculate concentration using a standard curve prepared with known Thorium standards.

[1]

Synthesis Note
For researchers needing to synthesize the reagent in-house (as commercial availability varies),

the nitration of 2-methyl-8-quinolinol is the standard route.

Precursor: 2-Methyl-8-quinolinol (8-Hydroxyquinaldine).[1]

Reagents: Concentrated Nitric Acid (

), Sulfuric Acid (

).[1]

Procedure: Dissolve precursor in sulfuric acid at 0°C. Add fuming nitric acid dropwise. The

nitro groups substitute at the electron-rich C5 and C7 positions.[1] Pour onto ice to

precipitate the yellow product. Recrystallize from ethanol.

Validation: Product should have a melting point >300°C and show characteristic nitro peaks

in IR (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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